In-Depth Technical Guide: 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile
In-Depth Technical Guide: 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile
CAS Number: 885950-21-0
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active compounds and marketed drugs. This document details the physicochemical properties, outlines a plausible synthetic pathway with experimental protocols, and discusses its potential applications as a versatile building block for the development of novel therapeutic agents. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding for researchers in the field.
Chemical and Physical Properties
3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile is a halogenated nitrile derivative of the imidazo[1,2-a]pyridine heterocyclic system. The strategic placement of the bromo and cyano functionalities provides orthogonal handles for further chemical modifications, making it a valuable intermediate in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 885950-21-0 | [1][2][3][4] |
| Molecular Formula | C₈H₄BrN₃ | [2][3][4] |
| Molecular Weight | 222.05 g/mol | [2][3][4] |
| IUPAC Name | 3-bromoimidazo[1,2-a]pyridine-6-carbonitrile | |
| Melting Point | 207-209 °C | |
| InChI Key | UOQHWNPVNXSDDO-UHFFFAOYSA-N | [2][3][4] |
| SMILES | N#Cc1ccc2nccn2c1Br | |
| Purity | Typically >95% | [3] |
Synthesis and Experimental Protocols
The synthesis of 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile can be logically approached through a two-step process: first, the formation of the imidazo[1,2-a]pyridine-6-carbonitrile core, followed by regioselective bromination at the C3 position.
Plausible Synthetic Pathway
The general and widely adopted method for constructing the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. Following the core formation, electrophilic substitution with a brominating agent such as N-Bromosuccinimide (NBS) typically yields the C3-bromo derivative with high regioselectivity.
Caption: Plausible two-step synthesis of the target compound.
Experimental Protocol: Step 1 - Synthesis of Imidazo[1,2-a]pyridine-6-carbonitrile
This protocol is based on established methods for the synthesis of related imidazo[1,2-a]pyridines.
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Reaction Setup: To a solution of 2-amino-5-cyanopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add an aqueous solution of chloroacetaldehyde (1.2 eq).
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Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for several hours (e.g., 4-12 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Experimental Protocol: Step 2 - Synthesis of 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile
This protocol is adapted from general procedures for the C3-bromination of imidazo[1,2-a]pyridines.
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Reaction Setup: Dissolve imidazo[1,2-a]pyridine-6-carbonitrile (1.0 eq) in a solvent such as chloroform or acetonitrile.
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Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature.
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Reaction Conditions: Stir the reaction mixture at room temperature for a period of 1-4 hours. The reaction progress should be monitored by TLC.
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Work-up and Purification: Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel or recrystallization to yield the final product.
Analytical Data (Predicted)
| Analysis Type | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine ring would appear as doublets and doublets of doublets in the downfield region (δ 7.0-9.0 ppm). A singlet for the proton at the C2 or C5 position of the imidazo[1,2-a]pyridine core is also expected. |
| ¹³C NMR | Signals for the carbon atoms of the fused heterocyclic rings and the nitrile carbon would be observed. The carbon bearing the bromine atom (C3) would be shifted accordingly. |
| IR Spectroscopy | Characteristic peaks for the C≡N (nitrile) stretch (around 2220-2240 cm⁻¹), C-Br stretch, and aromatic C-H and C=C/C=N vibrations would be present. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom. |
Applications in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile serves as a highly versatile intermediate for the synthesis of libraries of novel compounds for drug screening.
The bromine atom at the C3 position is particularly useful for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. The nitrile group at the C6 position can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, providing another point for modification.
Caption: Role as a building block in drug discovery workflow.
Conclusion
3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its synthesis is achievable through established chemical transformations, and its dual functional handles allow for extensive structural diversification. This guide provides foundational information to aid researchers in the synthesis and utilization of this important chemical intermediate in their drug discovery and development endeavors. Further research into the biological activities of derivatives of this compound is warranted.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile | CymitQuimica [cymitquimica.com]
- 4. 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile | CAS: 885950-21-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
